molecular formula C15H11N3O3S2 B5584411 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B5584411
M. Wt: 345.4 g/mol
InChI Key: HPRSRENRFNXSPQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked via a sulfanyl group to an acetamide moiety substituted with a 3-nitrophenyl group. The 3-nitro substituent on the phenyl ring introduces electron-withdrawing effects, which may enhance binding to biological targets or influence metabolic stability .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c19-14(16-10-4-3-5-11(8-10)18(20)21)9-22-15-17-12-6-1-2-7-13(12)23-15/h1-8H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRSRENRFNXSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Attachment of Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Acetamide Formation: The resulting compound is then reacted with chloroacetyl chloride to form the acetamide moiety.

    Nitration: Finally, the compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) bridge and nitro group participate in oxidation processes:

Reaction SiteReagents/ConditionsProductsKey Findings
Sulfanyl groupH<sub>2</sub>O<sub>2</sub>/AcOH (50°C)Sulfoxide (R-SO-R) or sulfone (R-SO<sub>2</sub>-R)Selective oxidation to sulfoxide dominates under mild conditions .
Nitro groupKMnO<sub>4</sub> (acidic)Nitrophenol derivativesLimited utility due to competing side reactions.

Reduction Reactions

The nitro group is reducible, enabling access to amine intermediates:

Target GroupReagents/ConditionsProductsNotes
-NO<sub>2</sub>H<sub>2</sub>/Pd-C (EtOH, 25°C)-NH<sub>2</sub> derivativeYields >85% in hydrogenation .
SnCl<sub>2</sub>/HClPartially reduced hydroxylamineRequires strict anhydrous conditions .

Nucleophilic Substitution

The electron-deficient 3-nitrophenyl acetamide moiety facilitates substitution:

SiteNucleophileConditionsProducts
Acetamide carbonylR-NH<sub>2</sub> (amines)DMF, 80°CThiazole-amide hybrids
Benzothiazole C-2Grignard reagentsTHF, −78°CAlkylated benzothiazoles

Condensation Reactions

The acetamide group undergoes condensation with carbonyl-containing reagents:

PartnerConditionsProductsApplications
Aromatic aldehydesCH<sub>3</sub>COONa, EtOH refluxSchiff base derivativesEnhanced antimicrobial activity .
HydrazinesHCl catalysisHydrazide analogsImproved solubility profiles.

Hydrolysis

Stability under hydrolytic conditions depends on pH:

ConditionsReaction OutcomeHalf-Life (25°C)
Acidic (HCl, 1M)Acetamide cleavage2–4 hours
Basic (NaOH, 1M)Benzothiazole ring degradation<30 minutes

Synthetic Pathways

Key routes for synthesizing the compound include:

  • Thioether Formation

    • React 2-mercaptobenzothiazole with N-(3-nitrophenyl)chloroacetamide in DMF/K<sub>2</sub>CO<sub>3</sub> (75% yield) .

    • Monitor progress via TLC (R<sub>f</sub> = 0.6 in ethyl acetate/hexane 3:7).

  • Nitro Group Introduction

    • Nitrate precursor using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C, followed by acetamide coupling .

Stability and Degradation

  • Thermal Stability : Decomposes at 215°C (DSC data).

  • Photoreactivity : Nitro group undergoes partial reduction under UV light (λ = 365 nm).

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives. For instance, compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide have been synthesized and tested against various bacterial strains. In one study, derivatives exhibited significant activity against Escherichia coli and Staphylococcus aureus , outperforming traditional antibiotics like ciprofloxacin and gentamicin .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli25
Compound BS. aureus30
This compoundE. coliTBDTBD

Antifungal Activity

The compound has also shown promise in antifungal applications. Studies involving related benzothiazole derivatives have demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus niger . The mechanism often involves disruption of fungal cell wall synthesis or inhibition of specific metabolic pathways .

Antiviral Activity

In the realm of antiviral research, benzothiazole derivatives are being explored for their potential against viruses like Dengue and West Nile virus. A study indicated that certain derivatives exhibited over 50% inhibition of viral proteases at low micromolar concentrations . This suggests that compounds like this compound may serve as lead compounds in developing antiviral therapies.

Case Studies

  • Study on Antibacterial Efficacy :
    • Researchers synthesized several benzothiazole derivatives and evaluated their antibacterial effects using agar diffusion methods. The results indicated that modifications to the benzothiazole ring could enhance activity against resistant bacterial strains .
  • Antiviral Screening :
    • A series of related compounds were screened for their ability to inhibit Dengue virus proteases. The study found that certain substitutions on the benzothiazole ring significantly improved inhibitory potency .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide depends on its application:

    Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Varying Aromatic Substitutions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide
  • Structure : Differs by substitution of the 3-nitrophenyl group with a 2-methylphenyl group.
  • Crystallography: Monoclinic crystal system (space group P21/n) with lattice parameters a = 4.7957 Å, b = 27.496 Å, c = 10.9906 Å, and β = 97.048° .
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • Structure : Incorporates a triazole ring and a 6-methylbenzothiazole group.
  • Properties : Molecular formula C21H21N5OS2 (MW = 415.55 g/mol). The triazole moiety may enhance hydrogen bonding and metabolic resistance .
2-(Benzo[d]oxazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide
  • Structure : Benzoxazole replaces benzothiazole, altering electronic properties (oxygen vs. sulfur).
  • Bioactivity : Reported in antimicrobial and anticancer screens, with a 76% yield and melting point of 152–154°C .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Key Substituents
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide (Target) 345.39* Not reported ~3.5* 3-Nitrophenyl, benzothiazole
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide 314.41 Not reported ~3.2 2-Methylphenyl
2-(Benzo[d]oxazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide 410.41 152–154 ~2.8 Benzoxazole, 3-nitrophenyl
N-[4-(6-Methylbenzothiazol-2-yl)phenyl]-2-[(5-isopropyltriazol-3-yl)sulfanyl]acetamide 415.55 Not reported ~4.1 Triazole, 6-methylbenzothiazole

*Estimated based on structural analogs.

Key Observations :

  • Benzoxazole analogs (e.g., ) show lower LogP values than benzothiazole derivatives, suggesting improved aqueous solubility.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide is a member of the benzothiazole family, known for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H11N3O3S2
Molecular Weight: 363.38 g/mol
CAS Number: 19967-48-7

The compound consists of a benzothiazole moiety linked to a nitrophenyl acetamide group, which contributes to its biological activity. The presence of sulfur in the benzothiazole structure is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures to This compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Benzothiazole derivatives are also recognized for their anticancer potential. A study highlighted that related compounds demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it was found to inhibit tyrosinase activity, which is crucial in melanin synthesis. This property suggests potential applications in treating hyperpigmentation disorders .

Case Studies

  • Antimicrobial Efficacy : A comparative study tested several benzothiazole derivatives against common pathogens. The results showed that compounds similar to This compound had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against E. coli and S. aureus.
  • Cytotoxicity Assessment : In vitro assays using MTT and Trypan Blue exclusion methods assessed the cytotoxic effects on cancer cell lines. The compound exhibited IC50 values of approximately 25 µM against MCF-7 cells, indicating significant anticancer activity.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest moderate solubility in water and a favorable distribution profile in biological tissues. Toxicity assessments have shown low cytotoxicity in normal human cell lines at therapeutic concentrations, suggesting a good safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide, and how can yield optimization be achieved?

Methodological Answer: The compound can be synthesized via multi-step reactions. A common approach involves coupling 2-mercaptobenzothiazole derivatives with halogenated acetamides under basic conditions. For example, refluxing 3-nitroaniline with a benzothiazole-thiol intermediate in the presence of acetic anhydride and triethylamine facilitates amide bond formation . Yield optimization may involve controlling reaction temperature (e.g., 100°C under reflux ), solvent selection (e.g., dichloromethane for intermediate steps ), and purification via recrystallization (e.g., using methanol/acetone mixtures ).

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm aromatic protons and acetamide linkages.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds in crystal packing ).
    Contradictions in spectral data (e.g., unexpected peaks in NMR) can be addressed by cross-validating with HPLC purity assessments or repeating experiments under inert atmospheres to avoid oxidation.

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Anti-inflammatory activity : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling predict its interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like penicillin-binding proteins, leveraging structural similarities to benzylpenicillin lateral chains . Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What crystallographic insights explain its stability and reactivity?

Methodological Answer: X-ray diffraction reveals intermolecular interactions, such as N–H⋯N hydrogen bonds forming R₂²(8) motifs, which stabilize crystal packing . Twisting of nitro groups out of the phenyl plane (e.g., O–N–C–C torsion angles of -16.7° ) may influence electronic delocalization and reactivity.

Q. How can contradictory data in pharmacological studies be resolved?

Methodological Answer: Example: Discrepancies in IC₅₀ values may arise from assay conditions. Standardize protocols by:

  • Using identical cell lines/passage numbers.
  • Validating results with orthogonal assays (e.g., fluorescence-based vs. colorimetric ).
  • Applying statistical tools (e.g., Grubbs’ test to exclude outliers ).

Q. What strategies isolate stereoisomers or regioisomers during synthesis?

Methodological Answer:

  • Chiral chromatography (e.g., using amylose-based columns) for enantiomers.
  • Fractional crystallization in polar/non-polar solvent mixtures .
  • Dynamic NMR to detect rotameric equilibria and guide separation .

Q. How does the compound’s solubility impact formulation for in vivo studies?

Methodological Answer: Poor aqueous solubility (common in arylacetamides) can be mitigated via:

  • Co-solvents : DMSO-water mixtures (<5% DMSO to avoid toxicity).
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
  • Salt formation : React with HCl to improve bioavailability .

Q. What mechanistic studies elucidate its metabolic pathways?

Methodological Answer:

  • LC-MS/MS to identify metabolites in liver microsomes.
  • Cytochrome P450 inhibition assays (e.g., CYP3A4 isoform ).
  • Isotope labeling (e.g., ¹⁴C-acetamide) to track metabolic cleavage sites .

Q. How can stability under varying pH and temperature conditions be assessed?

Methodological Answer:

  • Forced degradation studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures .
  • UV-Vis spectroscopy : Monitor absorbance shifts under UV light to assess photostability .

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